1,2-Dioleoyl-3-Docosohexaenoyl-rac-glycerol

Description

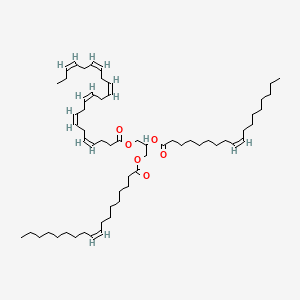

This compound is a structured triglyceride analog featuring a glycerol backbone esterified with two oleic acid (9Z-octadecenoic acid) residues at the sn-2 and sn-3 positions and a docosahexaenoic acid (DHA; 22:6(4Z,7Z,10Z,13Z,16Z,19Z)) chain at the sn-1 position . DHA, an omega-3 polyunsaturated fatty acid (PUFA), is renowned for its roles in neural development and anti-inflammatory signaling . The oleoyl groups (monounsaturated fatty acids, MUFAs) contribute to the compound’s amphiphilic properties, influencing its solubility and metabolic stability . It is supplied as a neat oil with ≥95% purity and stability for ≥4 years at -20°C .

Properties

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H102O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-28,30-33,36,39,45,48,58H,4-6,8-9,11-15,17-18,20-24,29,34-35,37-38,40-44,46-47,49-57H2,1-3H3/b10-7-,19-16-,28-25-,31-30-,32-26-,33-27-,39-36-,48-45- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVBKJOYLFHVKV-DNVUEQEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioleoyl-3-Docosohexaenoyl-rac-glycerol involves the esterification of glycerol with oleic acid and docosahexaenoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve enzymatic methods using lipases to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bonds in this TAG undergo hydrolysis under acidic, alkaline, or enzymatic conditions, releasing free fatty acids and glycerol.

Acid/Base-Catalyzed Hydrolysis

-

Acidic Hydrolysis : Cleaves ester bonds to yield glycerol, oleic acid, and DHA .

-

Saponification : Reacts with strong bases (e.g., NaOH) to produce glycerol and sodium salts of oleate and DHA .

Enzymatic Hydrolysis

Lipases (e.g., pancreatic lipase) selectively hydrolyze ester bonds:

-

Positional specificity: Mammalian lipases typically cleave sn-1 and sn-3 positions first .

-

In this compound, the sn-2 DHA group may resist hydrolysis longer due to steric hindrance from its polyunsaturated chain .

Oxidation Reactions

The DHA moiety (22:6ω3) is highly susceptible to oxidation due to six cis double bonds.

Autoxidation

-

Radical Chain Mechanism : Initiated by UV light or heat, forming hydroperoxides at bis-allylic positions (C7, C10, C13, C16) .

-

Major Products :

Oxidation Products of DHA

| Product | Structure Type | Position Modified |

|---|---|---|

| 4-HDoHE | Hydroxy derivative | C4 |

| 7-HDoHE | Hydroxy derivative | C7 |

| 16-HDoHE | Hydroxy derivative | C16 |

| 19,20-DiHDPA | Dihydroxy derivative | C19, C20 |

Enzymatic Oxidation

-

Cyclooxygenase/Lipoxygenase Pathways : DHA is oxidized to specialized pro-resolving mediators (SPMs) like resolvins (RvD1, RvD2) .

-

Key Metabolites :

β-Oxidation

-

After hydrolysis, free DHA is activated to docosahexaenoyl-CoA .

-

Undergoes β-oxidation in mitochondria/peroxisomes, yielding acetyl-CoA and propionyl-CoA .

Incorporation into Lipoproteins

Stability Considerations

-

Storage : Requires inert atmosphere and antioxidants (e.g., BHT) to prevent oxidation .

-

Degradation Markers : Elevated 4-HDoHE or 16-HDoHE indicates oxidative rancidity .

Biological Implications

Scientific Research Applications

Nutritional Supplements

DHA is widely recognized for its health benefits, particularly in cardiovascular health and cognitive function. Its esterified form can improve the absorption and efficacy of DHA in dietary supplements. Research indicates that DHA supplementation is linked to:

- Improved cognitive function in aging populations.

- Reduced risk of cardiovascular diseases due to anti-inflammatory properties.

Pharmaceutical Applications

The anti-inflammatory properties of DHA make it a candidate for therapeutic applications:

- Anti-inflammatory Agent : Studies have shown that DHA can modulate inflammatory pathways, making it useful in treating conditions such as arthritis and inflammatory bowel disease .

- Neuroprotective Effects : DHA has been studied for its neuroprotective effects against neurodegenerative diseases like Alzheimer's disease. The esterified form may enhance its delivery to the brain .

Cosmetic Industry

DHA derivatives are increasingly used in cosmetic formulations due to their moisturizing and anti-inflammatory properties:

- Skin Health : DHA can improve skin barrier function and reduce signs of aging by promoting skin hydration and elasticity.

- Anti-Aging Products : The compound's ability to modulate inflammation and oxidative stress makes it beneficial in anti-aging formulations.

Case Study 1: Cognitive Function Enhancement

A clinical trial involving elderly participants demonstrated that supplementation with DHA significantly improved memory performance compared to a placebo group. Participants receiving the esterified form showed even greater improvements due to enhanced absorption rates .

Case Study 2: Inflammatory Disease Management

In a study on patients with rheumatoid arthritis, those treated with DHA showed a marked reduction in inflammatory markers and reported decreased joint pain. The esterified form was particularly effective due to its higher bioavailability .

Data Tables

Mechanism of Action

The effects of 1,2-Dioleoyl-3-Docosohexaenoyl-rac-glycerol are primarily due to the bioactive properties of its fatty acid components:

Oleic Acid: Known for its anti-inflammatory and cardiovascular benefits.

Docosahexaenoic Acid: Essential for brain development and function, with neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Triglycerides with Mixed PUFA/MUFA Combinations

- TG [20:0/24:1(15Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)] : Contains one saturated fatty acid (20:0), one MUFA (24:1), and one DHA. The saturated chain enhances rigidity, reducing fluidity compared to the target compound’s all-unsaturated profile .

- TG [22:5(7Z,10Z,13Z,16Z,19Z)/0:0/0:0]: A monoacylglycerol (MAG) with only DHA, lacking the oleoyl groups. This structural simplicity increases hydrophilicity but reduces membrane integration efficiency .

Phospholipids with DHA

- PC (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/18:1(9Z)) : A phosphatidylcholine with DHA and oleic acid. The phosphocholine headgroup enhances water solubility and cellular signaling roles, unlike the neutral triglyceride structure of the target compound .

- LysoPC (22:6(4Z,7Z,10Z,13Z,16Z,19Z)) : A lysophosphatidylcholine with a single DHA chain. Its detergent-like properties contrast with the triglyceride’s role in energy storage .

Specialty Esters

- 1,2-Dioleoyl-3-(pyren-1-yl)decanoyl-rac-glycerol: Contains a pyrene fluorophore and two oleoyl groups. The aromatic pyrene group enables fluorescence tracking, but the bulky structure alters metabolic pathways compared to the purely fatty acid-based target compound .

Physical and Chemical Properties

Key Research Insights

- The compound’s dual MUFA/PUFA structure balances metabolic stability and bioactivity, making it a candidate for dietary supplements targeting neuroprotection .

- Phospholipid analogs (e.g., PC) show superior signaling roles but lower storage efficiency compared to triglycerides .

- Pyrene-containing analogs are valuable for imaging but lack translational relevance due to non-physiological modifications .

Biological Activity

4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid (DHA) is a polyunsaturated fatty acid (PUFA) known for its significant biological activities. This compound plays a crucial role in various physiological processes and has been extensively studied for its potential therapeutic benefits. The specific ester derivative mentioned here—2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester—enhances the bioavailability and efficacy of DHA.

- Molecular Formula : C22H32O2

- Molecular Weight : 328.49 g/mol

- CAS Number : 6217-54-5

Anti-inflammatory Effects

DHA is recognized for its anti-inflammatory properties. It has been shown to:

- Inhibit dendritic cell maturation and reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

- Suppress antigen-specific Th1/Th17 differentiation, which is critical in autoimmune responses .

Neuroprotective Properties

Research indicates that DHA can:

- Improve the nitroso-redox balance in cells, which may protect against oxidative stress .

- Inhibit amyloid-beta (Aβ) fibrillation and toxicity in neuronal cells, suggesting a potential role in Alzheimer's disease prevention .

Cardiovascular Benefits

DHA contributes to cardiovascular health by:

- Reducing triglyceride levels and improving lipid profiles .

- Enhancing endothelial function and reducing vascular inflammation .

DHA's biological effects are mediated through several mechanisms:

- Retinoid X Receptor (RXR) Ligand Activity : DHA acts as a ligand for RXR, influencing gene expression related to lipid metabolism and inflammation .

- Modulation of Eicosanoid Production : DHA is a precursor for the synthesis of anti-inflammatory eicosanoids, which help regulate inflammatory responses .

Study 1: Anti-inflammatory Effects in Autoimmunity

In a controlled study involving mice with induced autoimmune conditions, supplementation with DHA significantly reduced disease severity and inflammatory markers. The study highlighted DHA's ability to modulate immune responses and promote resolution of inflammation.

Study 2: Neuroprotection in Alzheimer’s Models

In vitro studies demonstrated that DHA reduced Aβ-induced toxicity in neuronal cultures. The results indicated that DHA could mitigate neurodegeneration associated with Alzheimer's disease by preventing Aβ aggregation and promoting neuronal survival.

Data Table: Summary of Biological Activities

| Biological Activity | Effects | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibits dendritic cell maturation | RXR activation; eicosanoid modulation |

| Neuroprotective | Reduces Aβ toxicity; protects neurons | Antioxidant effects; inhibition of fibrillation |

| Cardiovascular | Lowers triglycerides; improves endothelial function | Modulation of lipid metabolism |

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound to ensure high yield and structural integrity?

Synthesis typically involves esterification of docosahexaenoic acid (DHA) with a glycerol derivative pre-functionalized with oleic acid moieties. Acid catalysts like sulfuric or p-toluenesulfonic acid are used under controlled temperature (60–80°C) to promote ester bond formation . Continuous flow reactors may enhance reproducibility and yield in industrial-scale synthesis . Purification involves column chromatography (e.g., silica gel) or preparative HPLC, with purity verified via NMR (e.g., H and C) and mass spectrometry (ESI-TOF) to confirm molecular weight (expected: ~902.5 g/mol for CHO) .

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

- Stereochemistry : Utilize H-NMR coupling constants and NOESY to confirm Z-configuration of double bonds in both DHA and oleic acid chains .

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 205 nm (for conjugated dienes) or 215 nm (ester bonds) .

- Quantification : Gas chromatography (GC-FID) after transesterification to methyl esters, using internal standards like heneicosanoic acid .

Q. What are the optimal storage conditions and stability considerations for this compound?

Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation of polyunsaturated bonds . Stability exceeds 4 years when protected from light and moisture. For short-term use, dissolve in ethanol or DMSO (10–20 mg/mL) and aliquot to avoid freeze-thaw degradation . Monitor lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay .

Advanced Research Questions

Q. What experimental approaches are used to study the interaction of this compound with cellular membranes and lipid signaling pathways?

- Membrane incorporation : Fluorescent labeling (e.g., BODIPY-FL) followed by confocal microscopy to track localization in lipid rafts .

- Signaling pathways : Use LC-MS/MS to quantify metabolites in COX-2 or lipoxygenase pathways after treating macrophages or neuronal cells with the compound (5–25 µM) .

- Molecular dynamics simulations : Model interactions with phospholipid bilayers (e.g., DPPC) to predict effects on membrane fluidity .

Q. How does the esterification of DHA with oleic acid moieties influence its anti-inflammatory activity compared to free DHA?

Esterification enhances lipid solubility, improving cellular uptake and bioavailability. In RAW 264.7 macrophages, the compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) at 10–50 µM , likely via PPARγ agonism (EC ~200 nM) and Nrf2 activation, similar to oxidized DHA metabolites . Comparative studies show free DHA requires higher doses (50–100 µM) for equivalent effects, suggesting esterification potentiates activity .

Q. What are the challenges in designing in vivo studies to assess the bioavailability and metabolic fate of this compound?

- Bioavailability : Use stable isotope labeling (e.g., C-DHA) and tracer kinetics in rodent models to track absorption and distribution .

- Metabolic fate : Enzymatic hydrolysis by pancreatic lipases releases free DHA and oleic acid, complicating attribution of biological effects to the intact ester .

- Toxicity : Monitor hepatic steatosis and oxidative stress markers (e.g., ALT, AST, glutathione levels) in chronic dosing studies .

Methodological Considerations

- Contradictions in data : reports ≥95% purity for similar DHA esters, while notes ≥90% purity for oxidized derivatives, highlighting the need for rigorous batch-specific validation .

- Analytical limitations : GC-MS may artifactually isomerize Z-double bonds; use LC-MS/MS with atmospheric pressure chemical ionization (APCI) for accurate profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.